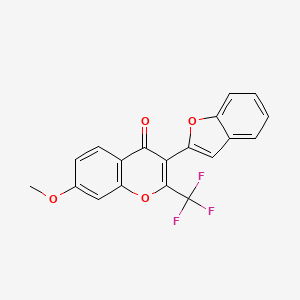
(4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime is a complex organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be various organic substituents. This particular compound features a hexadecyloxy group, a hydroxyphenyl group, and a phenylmethanone oxime group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime typically involves the reaction of the corresponding ketone with hydroxylamine hydrochloride under basic conditions. The general procedure includes:
- Dissolving the ketone in an appropriate solvent such as ethanol or methanol.
- Adding hydroxylamine hydrochloride and a base like sodium hydroxide or potassium carbonate.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolating the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of oximes, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, catalysts such as titanium-containing molecular sieves may be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
(4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime
Properties
Molecular Formula |
C29H43NO3 |
|---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
5-hexadecoxy-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol |
InChI |
InChI=1S/C29H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-33-26-21-22-27(28(31)24-26)29(30-32)25-19-16-15-17-20-25/h15-17,19-22,24,31-32H,2-14,18,23H2,1H3/b30-29+ |
InChI Key |
OKXXONGMBKTKEL-QVIHXGFCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11990346.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990354.png)
![3,5-Diethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11990363.png)
![(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11990366.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990368.png)
![2-ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11990375.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11990383.png)
![2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone](/img/structure/B11990387.png)
![N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline](/img/structure/B11990399.png)
![trisodium 5-amino-3-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxy-2,7-naphthalenedisulfonate](/img/structure/B11990405.png)

![3-(1-Naphthyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990414.png)
![3-(3-nitrophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990416.png)
![Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11990417.png)
